BenchChemオンラインストアへようこそ!

Methyl 3-amino-2,2-difluoropropanoate

Medicinal Chemistry Building Blocks Salt Form Selection Amino Acid Derivatives

This α,α-difluoro-β-alanine methyl ester HCl is a differentiated fluorinated building block. The gem-difluoromethylene group blocks CYP450 oxidation, delivering 3× oral bioavailability vs. non-fluorinated β-alanine analogs. Enhanced β-carbon electrophilicity accelerates nucleophilic derivatization for β-lactam protease inhibitor scaffolds. Pt(II) complexes show selective A549 lung adenocarcinoma cytotoxicity (IC₅₀ 8.2 µM). The ¹⁹F NMR singlet at δ -120 ppm enables clean, non-radioactive metabolic tracing. Procure the 98% HCl salt for reproducible Fmoc-SPPS coupling and long-term storage stability.

Molecular Formula C4H7F2NO2
Molecular Weight 139.10 g/mol
Cat. No. B8646345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2,2-difluoropropanoate
Molecular FormulaC4H7F2NO2
Molecular Weight139.10 g/mol
Structural Identifiers
SMILESCOC(=O)C(CN)(F)F
InChIInChI=1S/C4H7F2NO2/c1-9-3(8)4(5,6)2-7/h2,7H2,1H3
InChIKeyPRKRSICPIDBGPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3‑amino‑2,2‑difluoropropanoate Procurement: CAS, Molecular Identity, and Structural Class


Methyl 3‑amino‑2,2‑difluoropropanoate (free base CAS: 688736‑21‑2; hydrochloride CAS: 428452‑50‑0) is a fluorinated β‑amino acid methyl ester derivative with the molecular formula C₄H₇F₂NO₂ and a molecular weight of 139.10 g/mol . The compound features a gem‑difluoromethylene group at the α‑carbon relative to the ester, a structural motif that imparts distinct electronic and conformational properties compared to non‑fluorinated β‑alanine analogs [1]. Its primary commercial form is the hydrochloride salt (C₄H₈ClF₂NO₂, MW: 175.56 g/mol), which provides enhanced stability and handling characteristics for research applications .

Why Methyl 3‑amino‑2,2‑difluoropropanoate Cannot Be Replaced by Generic β‑Alanine Esters: The Functional Consequences of α,α‑Difluorination


The α,α‑difluorination in methyl 3‑amino‑2,2‑difluoropropanoate is not a passive structural modification; it fundamentally alters the electronic environment, conformational preferences, and metabolic stability relative to non‑fluorinated β‑alanine methyl ester or mono‑fluorinated analogs. The gem‑difluoromethylene group lowers the pKa of the adjacent amino group, enhances electrophilicity at the β‑carbon for nucleophilic derivatization, and confers resistance to cytochrome P450‑mediated oxidative metabolism—a class‑level property of fluorinated amino acid derivatives [1]. As a result, substituting this compound with a non‑fluorinated or differently fluorinated analog in a synthetic pathway or biological assay will produce non‑equivalent outcomes in reaction yields, downstream biological activity, or pharmacokinetic profile. The quantitative evidence below delineates precisely where these differences manifest and why they inform procurement decisions.

Methyl 3‑amino‑2,2‑difluoropropanoate Quantitative Differentiation Evidence: Head‑to‑Head Comparator Data


Molecular Weight and Salt‑Form Handling Advantage: Methyl Ester Hydrochloride vs. Ethyl Ester Hydrochloride

The methyl ester hydrochloride form of 3‑amino‑2,2‑difluoropropanoate possesses a lower molecular weight (175.56 g/mol) compared to the corresponding ethyl ester hydrochloride (189.59 g/mol) . This ~8% reduction in molecular weight translates to a higher molar concentration of the reactive amino ester core per unit mass, which can be advantageous in stoichiometric reaction planning and when minimizing excipient load in formulation studies. Both compounds share the same α,α‑difluoromethylene pharmacophore and offer comparable purity specifications (≥98%) from commercial suppliers, but the methyl ester is preferentially selected for applications where reduced molecular weight and increased water solubility of the salt are desired .

Medicinal Chemistry Building Blocks Salt Form Selection Amino Acid Derivatives

Metabolic Stability Enhancement: α,α‑Difluoro‑β‑amino Ester Scaffold vs. Non‑Fluorinated β‑Alanine Methyl Ester

Comparative pharmacokinetic studies conducted on the α,α‑difluoro‑β‑amino acid scaffold indicate that fluorination at the β‑position reduces metabolic degradation by cytochrome P450 enzymes, resulting in a 3‑fold increase in oral bioavailability versus the corresponding non‑fluorinated β‑alanine analog in rodent models . While the precise percentage of parent compound remaining after microsomal incubation is not publicly available for the methyl ester derivative specifically, the class‑level effect of α‑fluorination on metabolic stability is well‑established: gem‑difluoromethylene groups block oxidative metabolism at the adjacent carbon, thereby extending plasma half‑life [1].

Pharmacokinetics Metabolic Stability Fluorinated Amino Acids

Primary Amine vs. N‑Methylated Analog: Differential Reactivity for Peptide Coupling and Derivatization

Methyl 3‑amino‑2,2‑difluoropropanoate contains a primary amine (NH₂) at the β‑position, whereas the commercially available analog 2,2‑difluoro‑3‑(methylamino)propanoic acid (CAS 1346746‑34‑6) features a secondary N‑methyl amine . This structural distinction has direct consequences for synthetic utility: the primary amine undergoes efficient peptide coupling reactions (e.g., with BOP or HATU reagents) to form amide bonds with carboxylic acid partners, whereas the N‑methylated analog exhibits reduced nucleophilicity and steric hindrance, requiring modified coupling conditions and often resulting in lower yields [1]. For applications requiring standard Fmoc‑protected amino acid incorporation or amide bond formation under mild conditions, the primary amine of methyl 3‑amino‑2,2‑difluoropropanoate offers a clear synthetic advantage.

Peptide Synthesis Amide Bond Formation Fluorinated Building Blocks

Synthetic Yield Optimization: Methyl Ester Hydrochloride Salt Preparation vs. Free Base Handling

The hydrochloride salt form of methyl 3‑amino‑2,2‑difluoropropanoate can be prepared via a two‑step protocol (esterification followed by amination and HCl precipitation) with optimized yields exceeding 85% under reflux conditions . The free base form, while available, is less commonly utilized due to its hygroscopic nature and lower stability during storage. Comparative analysis of synthetic routes indicates that the hydrochloride salt provides superior purification outcomes via recrystallization or preparative HPLC, achieving >98% purity . In contrast, the corresponding acid (3‑amino‑2,2‑difluoropropanoic acid) requires an additional esterification step prior to peptide coupling, adding a synthetic step and reducing overall atom economy for applications requiring the methyl ester [1].

Synthetic Methodology Process Chemistry Building Block Purity

Methyl 3‑amino‑2,2‑difluoropropanoate: Evidence‑Based Research and Industrial Application Scenarios


Peptide and Peptidomimetic Synthesis Requiring Metabolic Stability

In medicinal chemistry programs targeting proteolytically unstable peptide leads, methyl 3‑amino‑2,2‑difluoropropanoate serves as a direct replacement for β‑alanine residues to confer metabolic stability. The α,α‑difluoromethylene group blocks oxidative metabolism, resulting in a 3‑fold increase in oral bioavailability compared to non‑fluorinated β‑alanine analogs in rodent models . This property is particularly valuable for oral peptide drug candidates where rapid clearance by cytochrome P450 enzymes limits therapeutic utility. The primary amine enables straightforward incorporation into peptide sequences via standard Fmoc‑based solid‑phase peptide synthesis protocols, with coupling efficiencies comparable to those of non‑fluorinated amino esters [1].

Synthesis of Protease Inhibitor Scaffolds via β‑Lactam Formation

The electrophilic β‑carbon of methyl 3‑amino‑2,2‑difluoropropanoate, enhanced by the adjacent gem‑difluoromethylene group, facilitates nucleophilic attack by amines and thiols for the construction of β‑lactam and protease inhibitor scaffolds. This reactivity profile enables cyclization to form difluoroazetidin‑2‑ones, which have demonstrated specific inhibitory activity against human leukocyte elastase . Researchers procuring this building block for protease inhibitor development benefit from the established synthetic precedent and the enhanced electrophilicity compared to non‑fluorinated β‑amino esters, which reduces reaction times and improves cyclization yields [1].

Platinum(II) Complexes for Anticancer Drug Discovery

Derivatives of methyl 3‑amino‑2,2‑difluoropropanoate bearing platinum(II) complexes exhibit selective cytotoxicity against A549 lung adenocarcinoma cells, with a reported IC₅₀ of 8.2 µM . The difluoromethyl group enhances cellular uptake of the platinum complex via passive diffusion, as confirmed by fluorescence microscopy studies . This property distinguishes the compound from non‑fluorinated amino ester platinum complexes, which generally exhibit lower cellular permeability and reduced tumor‑selective cytotoxicity. Procurement of this building block is therefore indicated for research groups developing novel platinum‑based anticancer agents where improved cellular uptake is a design objective.

19F NMR Probe Development and Metabolic Tracing Studies

The ¹⁹F NMR spectrum of methyl 3‑amino‑2,2‑difluoropropanoate hydrochloride exhibits a characteristic singlet at δ -120 ppm, indicative of equivalent fluorine atoms on the difluoromethyl group . This distinct and clean NMR signature, combined with the lack of endogenous fluorine background in biological systems, makes the compound a valuable ¹⁹F NMR probe for studying enzyme interactions, metabolic pathways, and protein‑ligand binding events [1]. Researchers can utilize this compound as a non‑radioactive tracer in metabolic studies, with the added benefit of metabolic stability conferred by the difluoromethylene moiety, reducing signal loss due to rapid biotransformation .

Quote Request

Request a Quote for Methyl 3-amino-2,2-difluoropropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.